

Application Notes and Protocols: ARC-12 Clinical Trial

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Compound of Interest

Compound Name: **ARC12**

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This document provides a detailed overview of the ARC-12 clinical trial, including its design, objectives, and the methodologies for key experiments. The information is intended to guide researchers and professionals in understanding the framework of this clinical study investigating the combination of an anti-TIGIT antibody (AB308) and an anti-PD-1 antibody (zimberelimab).

ARC-12 Clinical Trial Protocol Summary

The ARC-12 trial is a Phase 1/1b, multicenter, open-label, dose-escalation, and dose-expansion study designed to evaluate the safety, tolerability, and preliminary efficacy of AB308 in combination with zimberelimab in participants with advanced malignancies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Study Objectives and Endpoints

The primary and secondary objectives of the ARC-12 trial are summarized in the table below.

Objective Type	Objective Description	Endpoints
Primary	To assess the safety and tolerability of AB308 in combination with zimberelimab.[3]	- Incidence and severity of adverse events (AEs)- Incidence of dose-limiting toxicities (DLTs)- Determination of the recommended Phase 2 dose (RP2D)
Secondary	To evaluate the pharmacokinetic (PK) profile of AB308 and zimberelimab.[3]	- Maximum concentration (Cmax)- Time to maximum concentration (Tmax)- Area under the concentration-time curve (AUC)
Secondary	To assess the immunogenicity of AB308 and zimberelimab.[3]	- Incidence of anti-drug antibodies (ADAs)
Secondary	To evaluate the preliminary anti-tumor activity of the combination therapy.[3]	- Objective Response Rate (ORR)- Duration of Response (DOR)- Disease Control Rate (DCR)- Progression-Free Survival (PFS)
Secondary	To characterize the pharmacodynamic (PD) effects of the combination therapy.	- Biomarker analysis in tumor and blood samples

Trial Design and Patient Population

The ARC-12 study follows a dose-escalation and dose-expansion design.[1][3]

Parameter	Description
Study Phase	Phase 1/1b[1][3]
Study Design	Open-label, multicenter, dose-escalation, and dose-expansion[1][3]
Patient Population	Adults (≥ 18 years) with advanced solid tumors or hematologic malignancies for whom no standard therapy is available.[5][6]
Key Inclusion Criteria	- ECOG performance status of 0 or 1- At least one measurable lesion[5][6]
Key Exclusion Criteria	- Prior treatment with an anti-TIGIT antibody- Active or prior autoimmune disease requiring systemic treatment within the last 3 years[1][7]
Interventions	- AB308 (anti-TIGIT monoclonal antibody)- Zimberelimab (anti-PD-1 monoclonal antibody)[1][6]
Dosing Regimen	Intravenous (IV) administration once every 3 weeks (Q3W) or once every 4 weeks (Q4W).[3][5]

Signaling Pathways

TIGIT and PD-1 Signaling in T Cells and NK Cells

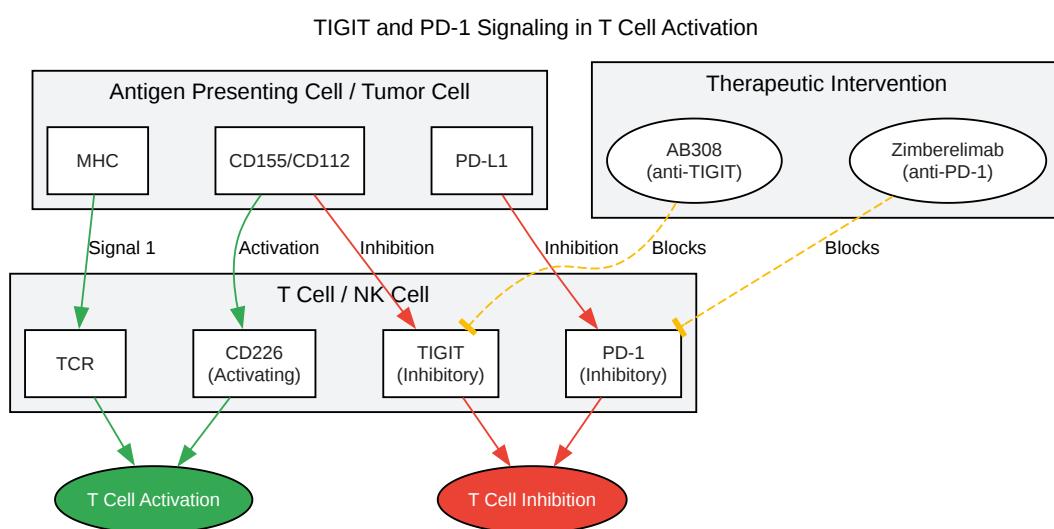
AB308 and zimberelimab are immune checkpoint inhibitors that target the TIGIT and PD-1 pathways, respectively. These pathways are crucial for regulating the activity of T cells and Natural Killer (NK) cells. In the tumor microenvironment, cancer cells can exploit these pathways to evade immune destruction.

- **TIGIT Pathway:** TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed on activated T cells, regulatory T cells (Tregs), and NK cells.[8] Its ligands, CD155 (PVR) and CD112, are often upregulated on tumor cells and antigen-presenting cells (APCs).[9] When TIGIT binds to its ligands, it triggers inhibitory signals that suppress T cell and NK cell function.[8][10] AB308 is an Fc-enabled anti-TIGIT antibody that

blocks the interaction between TIGIT and its ligands, thereby preventing this immunosuppressive signaling.[5]

- PD-1 Pathway: PD-1 (Programmed cell death protein 1) is another inhibitory receptor expressed on activated T cells. Its ligands, PD-L1 and PD-L2, can be expressed on tumor cells. The binding of PD-1 to its ligands leads to T cell exhaustion and reduced anti-tumor immunity. Zimberelimab is a monoclonal antibody that blocks the PD-1/PD-L1 interaction, thus restoring T cell function.[5]

The combination of an anti-TIGIT and an anti-PD-1 antibody is hypothesized to have a synergistic effect by blocking two distinct inhibitory pathways, leading to a more robust anti-tumor immune response.



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Diagram 1: TIGIT and PD-1 signaling pathways in T cell activation.

Experimental Protocols

The following sections outline generalized protocols for the key experimental assays conducted in the ARC-12 trial. These protocols are based on standard methodologies for monoclonal antibody analysis, as specific, detailed protocols for the ARC-12 trial are not publicly available.

Pharmacokinetic (PK) Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a standard sandwich ELISA for the quantification of AB308 and zimberelimab in patient serum or plasma.

Materials:

- 96-well microtiter plates
- Capture antibody (anti-human IgG)
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Detection antibody (e.g., HRP-conjugated anti-human IgG)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well plate with the capture antibody at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer) and incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.

- Blocking: Block non-specific binding sites by adding 200 μ L of blocking buffer to each well and incubating for 1-2 hours at room temperature.
- Sample Incubation: Add 100 μ L of standards, controls, and patient samples (diluted in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Detection Antibody Incubation: Add 100 μ L of the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add 100 μ L of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 50 μ L of stop solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Construct a standard curve and determine the concentration of the therapeutic antibody in the patient samples.

Pharmacokinetic (PK) Analysis Workflow

Start: Patient Sample Collection

Plate Coating with Capture Antibody

Washing

Blocking

Sample and Standard Incubation

Washing

Detection Antibody Incubation

Washing

Substrate Development

Stop Reaction

Read Plate (450 nm)

Data Analysis and Concentration Determination

End: PK Profile

[Click to download full resolution via product page](#)**Diagram 2:** Generalized workflow for pharmacokinetic (PK) analysis using ELISA.

Immunogenicity Assessment: Anti-Drug Antibody (ADA) Bridging ELISA

This protocol outlines a bridging ELISA for the detection of anti-drug antibodies (ADAs) against AB308 or zimberelimab.

Materials:

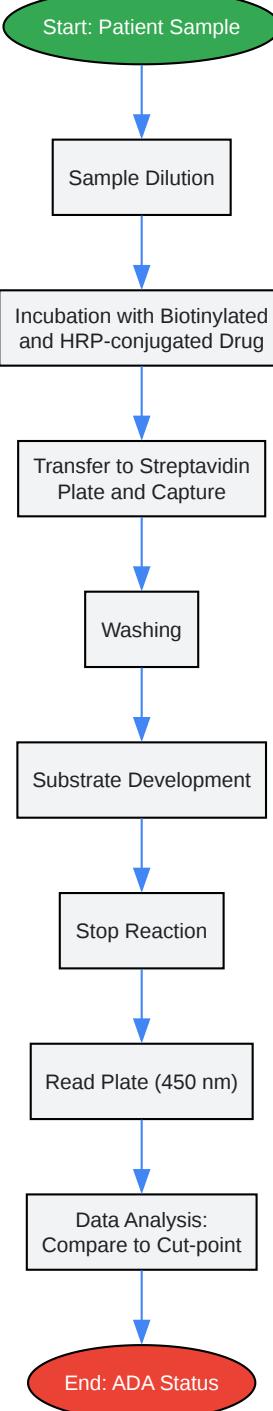
- Streptavidin-coated 96-well microtiter plates
- Biotinylated therapeutic antibody
- HRP-conjugated therapeutic antibody
- Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
- Wash buffer
- Substrate solution
- Stop solution
- Plate reader

Procedure:

- Sample Preparation: Dilute patient serum or plasma samples in assay buffer.
- Incubation with Labeled Drug: In a separate plate, incubate the diluted samples with a mixture of biotinylated and HRP-conjugated therapeutic antibody for 1-2 hours at room temperature to allow for the formation of ADA-drug complexes.
- Capture: Transfer 100 μ L of the sample-drug mixture to the streptavidin-coated plate and incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with wash buffer to remove unbound components.

- Substrate Development: Add 100 μ L of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 50 μ L of stop solution to each well.
- Data Acquisition: Read the absorbance at 450 nm.
- Data Analysis: Compare the signal from patient samples to a pre-determined cut-point to identify ADA-positive samples.

Immunogenicity (ADA) Analysis Workflow

[Click to download full resolution via product page](#)**Diagram 3:** Generalized workflow for immunogenicity assessment using a bridging ELISA.

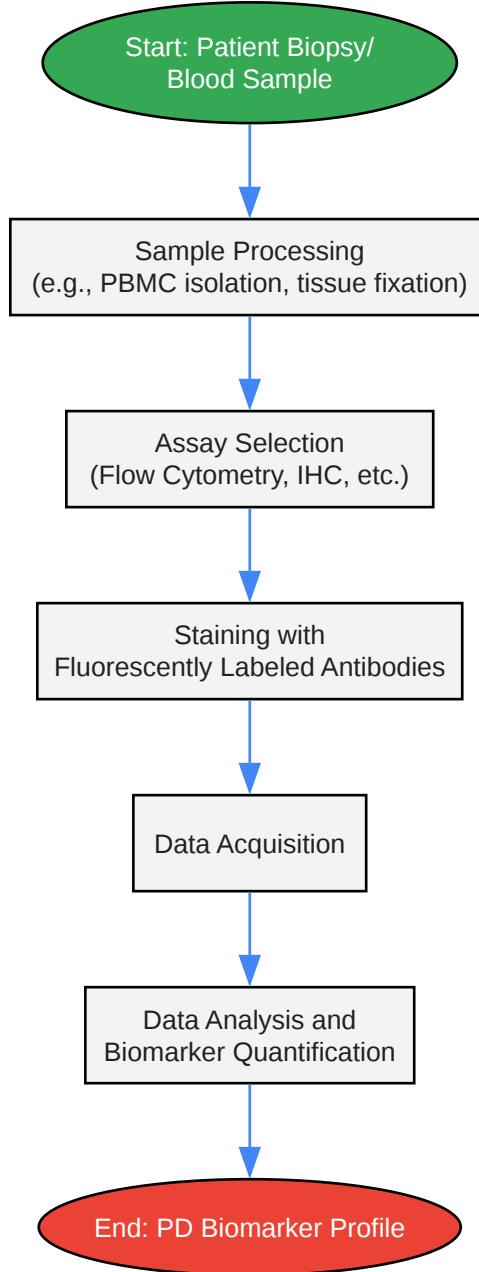
Pharmacodynamic (PD) Analysis: Biomarker Assessment

Pharmacodynamic assessments in the ARC-12 trial likely involve the analysis of biomarkers in patient blood and tumor tissue to understand the biological effects of the treatment. This could include techniques such as:

- Flow Cytometry: To analyze the frequency and activation status of immune cell populations (e.g., T cells, NK cells, Tregs) in peripheral blood.
- Immunohistochemistry (IHC): To assess the expression of TIGIT, PD-L1, and other relevant markers in tumor biopsies.
- Cytokine Analysis: To measure the levels of pro-inflammatory and anti-inflammatory cytokines in patient serum using multiplex assays (e.g., Luminex).

A detailed protocol for each of these techniques is beyond the scope of this document, as they are highly dependent on the specific markers and platforms used. However, a general workflow for biomarker analysis is presented below.

Pharmacodynamic (PD) Biomarker Analysis Workflow

[Click to download full resolution via product page](#)**Diagram 4:** Generalized workflow for pharmacodynamic (PD) biomarker analysis.

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